

Ioversol Stability Under Experimental Conditions: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ioversol*

Cat. No.: *B7818826*

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Abstract

Ioversol is a widely used, non-ionic, low-osmolarity iodinated contrast agent essential for various diagnostic imaging procedures. Ensuring its stability throughout its shelf life and under conditions of use is paramount for patient safety and diagnostic accuracy. This technical guide provides a comprehensive overview of the stability of **Ioversol** under various experimental stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It details a robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of **Ioversol** and the detection of its degradation products. While detailed kinetic studies and complete structural elucidation of all degradants are not extensively reported in publicly available literature, this guide consolidates the existing knowledge to provide a practical framework for researchers and drug development professionals working with **Ioversol**.

Physicochemical Properties of Ioversol

Ioversol is chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide. It is a nonionic, water-soluble compound. Commercial formulations, such as Optiray™, are sterile, nonpyrogenic, and colorless to pale-yellow solutions. These formulations are typically buffered with tromethamine and stabilized with edetate calcium disodium. The pH of these formulations is adjusted to a

range of 6.0 to 7.4.[1][2] **loversol** solutions are sensitive to light and should be protected from exposure.[1][2]

Forced Degradation and Stability Profile

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3] Studies on **loversol** have shown that it exhibits varying degrees of stability under different stress conditions.

A study utilizing a stability-indicating HPLC-DAD method demonstrated the following order of stability for **loversol** under the tested conditions: Water > Acid > Oxidation > Base > Photo. This indicates that **loversol** is most susceptible to degradation under photolytic and basic conditions.

Data on Forced Degradation Studies

The following table summarizes the qualitative and semi-quantitative findings from forced degradation studies on **loversol** injection.

Stress Condition	Reagents and Duration	Observation	Reference
Acid Hydrolysis	0.1 N HCl at 60°C for 3 hours	Minor Degradation	
Base Hydrolysis	0.1 N NaOH at 60°C for 3 hours	Significant Degradation	
Neutral Hydrolysis	Water at 60°C for 3 hours	Stable	
Oxidative Degradation	3% H ₂ O ₂ at 60°C for 3 hours	Moderate Degradation	
Photodegradation	Exposure to UV light for 24 hours	Significant Degradation	
Thermal Degradation	60°C for 3 hours (in water)	Stable	

Experimental Protocols

A validated stability-indicating analytical method is essential for accurately assessing the stability of **loversol**. The following protocol is based on a published HPLC-DAD method.

Stability-Indicating HPLC-DAD Method

- Instrumentation: A high-performance liquid chromatograph equipped with a Diode Array Detector (DAD).
- Chromatographic Conditions:
 - Column: Zodiac phenyl C18 (250 mm × 4.5 mm; 5 µm particle size)
 - Mobile Phase: Water:Methanol (90:10 v/v)
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 254 nm
 - Injection Volume: 20 µL
 - Column Temperature: Ambient
 - Run Time: Less than 10 minutes
 - Retention Time of **loversol**: Approximately 4.11 minutes

Forced Degradation Study Protocols

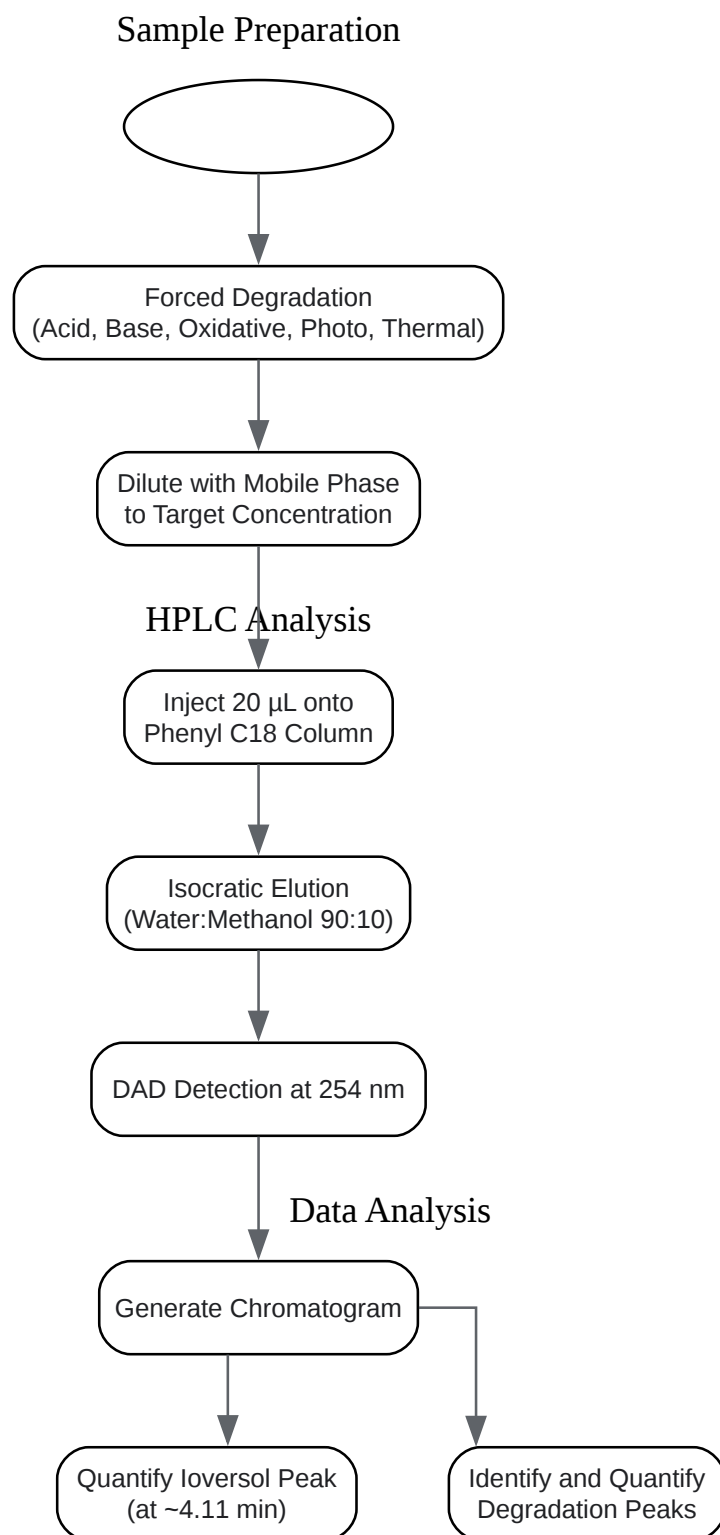
The following protocols are designed to intentionally degrade the **loversol** sample to an extent that allows for the validation of the stability-indicating method (typically 5-20% degradation).

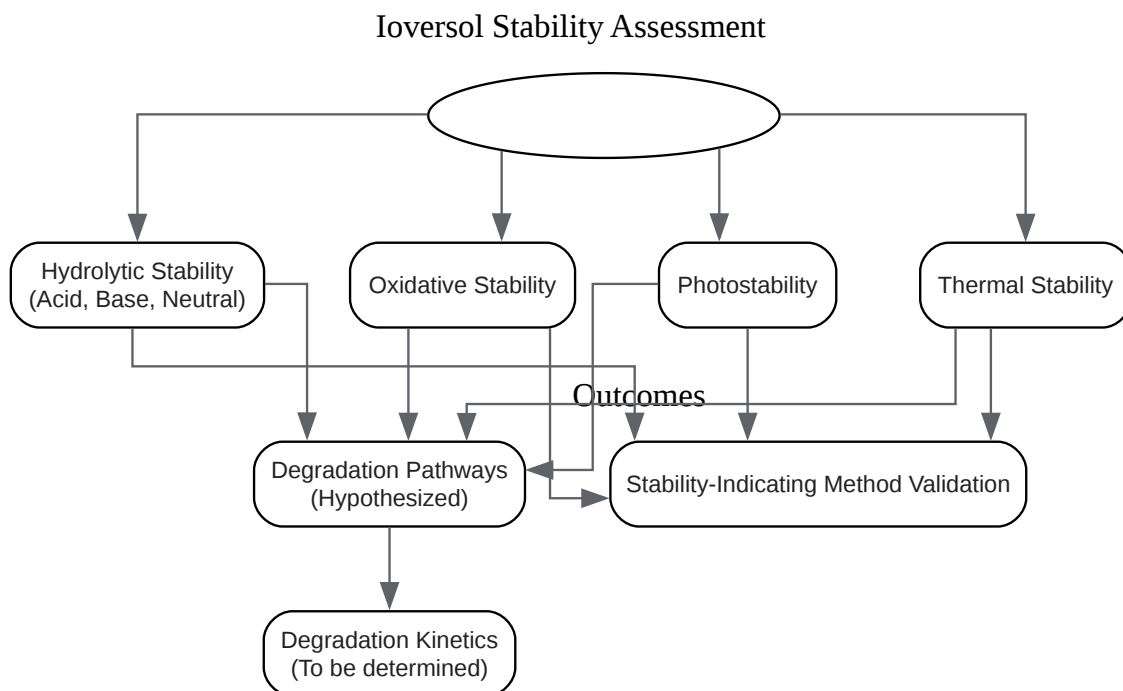
- Sample Preparation: A stock solution of **loversol** injection is used. For analysis, all degraded samples are diluted with the mobile phase to a target concentration (e.g., 509 µg/mL).
- Acid Hydrolysis: Treat the **loversol** stock solution with 0.1 N HCl and heat at 60°C for 3 hours. Neutralize with 0.1 N NaOH before dilution and analysis.

- Base Hydrolysis: Treat the **loversol** stock solution with 0.1 N NaOH and heat at 60°C for 3 hours. Neutralize with 0.1 N HCl before dilution and analysis.
- Neutral Hydrolysis: Treat the **loversol** stock solution with water and heat at 60°C for 3 hours.
- Oxidative Degradation: Treat the **loversol** stock solution with 3% H₂O₂ and heat at 60°C for 3 hours.
- Photolytic Degradation: Expose the **loversol** stock solution to UV light for 24 hours.

Visualizations

Experimental Workflow for Stability-Indicating HPLC Method





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